molecular formula C25H26N2O5 B2944435 2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one CAS No. 1021209-71-1

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

Cat. No. B2944435
CAS RN: 1021209-71-1
M. Wt: 434.492
InChI Key: RBKDLOPHGAATRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one, also known as BPIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a pyranone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into the synthesis of complex organic molecules like 2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one often reveals methodologies for creating various derivatives of pyran and piperazine, which are valuable in drug development and material science. For example, the work on the reaction of acetylenecarboxylic acid with amines elucidates the hydrolysis processes that could be relevant for synthesizing derivatives of the mentioned compound (Iwanami et al., 1964). This kind of research underpins the chemical synthesis strategies employed in pharmaceutical research and development.

Structural Analysis and Crystallography

The study of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, which shares a structural resemblance with the core pyran component of the query compound, through molecular and crystal structure analysis using X-ray diffraction, highlights the importance of understanding the spatial arrangement of atoms within a molecule for predicting its reactivity and interaction with biological targets (Shestopalov et al., 2003). These insights are crucial for drug design, allowing scientists to tailor molecular structures for specific biological activities.

Biological Activity and Pharmacological Applications

Although the request specifically excluded information on drug use, dosage, and side effects, it's noteworthy that research into compounds with similar structures often investigates their potential biological activities. Such studies are foundational in identifying new therapeutic agents. For instance, the investigation into cyclic nucleotide phosphodiesterase type 4 inhibitors using pyrazolo[1,5-a]-1,3,5-triazine ring systems as an adenine bioisostere reveals the approach of modifying chemical structures to achieve desired biological effects (Raboisson et al., 2003). Such research points to the broader applicability of chemical compounds in medicinal chemistry.

Material Science and Catalysis

The development of novel catalysts and materials often leverages the unique properties of pyran and piperazine derivatives. Studies on silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives demonstrate the role of these compounds in facilitating chemical reactions, which is essential for the creation of environmentally friendly chemical processes (Niknam et al., 2013).

properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-21-9-5-8-20(14-21)17-31-24-18-32-23(15-22(24)28)25(29)27-12-10-26(11-13-27)16-19-6-3-2-4-7-19/h2-9,14-15,18H,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKDLOPHGAATRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

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